molecular formula CF3OCF2CF2COOH<br>C4HF7O3 B1295024 Perfluoro-3-methoxypropanoic acid CAS No. 377-73-1

Perfluoro-3-methoxypropanoic acid

Cat. No.: B1295024
CAS No.: 377-73-1
M. Wt: 230.04 g/mol
InChI Key: AGIMOOYNBDLMJV-UHFFFAOYSA-N
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Description

Perfluoro-3-methoxypropanoic acid (PFMPA; CAS RN 377-73-1) is a short-chain perfluoroalkyl ether carboxylic acid (PFECA) with the molecular formula C₄HF₇O₃ and a molecular weight of 230.04 g/mol . Its structure features a trifluoromethoxy (-OCF₃) group branching from a tetrafluorinated propanoic acid backbone, as illustrated by its SMILES notation: OC(=O)C(F)(F)C(F)(F)OC(F)(F)F . PFMPA is classified as a "substitute" for legacy per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA), due to industrial shifts toward shorter-chain and ether-containing alternatives . It is included in routine environmental monitoring programs in the U.S., particularly for drinking water, and is regulated under methods like EPA 533 and UCMR5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-3-methoxypropanoic acid typically involves the fluorination of organic precursors under controlled conditions. One common method includes the reaction of 3-methoxypropanoic acid with fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment and stringent safety protocols is essential due to the reactive nature of fluorinating agents .

Chemical Reactions Analysis

Thermal Decomposition Mechanisms

PFMOPrA undergoes thermal decomposition via C–O and C–C bond cleavage , producing shorter-chain perfluorocarboxylic acids (PFCAs) and radicals. Key findings include:

  • Primary Pathway :
    C–O ether bond cleavage adjacent to the carboxyl group generates trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPeA) . Computational studies (M06-2X/Def2-TZVP level) show bond dissociation energies (BDEs) for PFMOPrA’s α-C–O bond average ~70 kcal/mol , lower than non-ether PFCAs .
    PFMOPrACF3CF2+OCFCF3COOHTFA+PFPeA\text{PFMOPrA}\rightarrow \text{CF}_3\text{CF}_2\cdot +\cdot \text{OCFCF}_3\text{COOH}\rightarrow \text{TFA}+\text{PFPeA}
  • Secondary Pathway :
    Radical recombination forms intermediates such as perfluorobutanoic acid (PFBA) .
Thermal Decomposition Products Conditions Key References
TFA, PFPeA200–400°C, inert atmosphere
PFBA, radicals (e.g., ·CF₃)High-temperature pyrolysis

Photodegradation and Advanced Oxidation/Reduction

PFMOPrA reacts under UV/sulfite systems , with degradation efficiency dependent on pH and sulfite concentration :

  • Mechanism :
    • Reductive Defluorination : Sulfite radicals (SO₃⁻·) abstract fluorine atoms, yielding shorter-chain products.
    • Oxidative Pathways : Hydroxyl radicals (·OH) attack the ether linkage, forming carboxylic acid derivatives.
Reaction Conditions Degradation Efficiency Key Products
pH 12, 10 mM Na₂SO₃>80% defluorination in 4hTFA, CO₂, F⁻
pH 9.5, 5 mM Na₂SO₃50–60% defluorination in 6hPFPeA, intermediates

Quantum chemical simulations indicate that ether oxygen atoms reduce electron density , making PFMOPrA less reactive than non-ether PFCAs (e.g., PFHxA) under identical conditions .

Environmental Reactivity and Persistence

  • Hydrolysis : PFMOPrA resists hydrolysis due to strong C–F bonds (BDE ~116 kcal/mol) . No hydrolysis products detected in aqueous solutions at 25°C over 30 days .
  • Adsorption : Exhibits low affinity for powdered activated carbon (PAC), with <40% removal at 100 mg/L PAC due to reduced hydrophobicity (log K<sub>ow</sub> = 3.15) .
  • Oxidation : Ozonation and chlorine disinfection show negligible degradation, with potential for precursor oxidation (e.g., forming PFPeA) .

Radical-Mediated Reactions

Thermal and photolytic processes generate fluorinated radicals (e.g., ·CF₃, ·CF₂COOH), which recombine to form stable intermediates . For example:CF3+CF2COOHCF3CF2COOH PFPeA \text{CF}_3\cdot +\cdot \text{CF}_2\text{COOH}\rightarrow \text{CF}_3\text{CF}_2\text{COOH PFPeA }

Comparative Reactivity with Other PFAS

Property PFMOPrA PFOA PFBA
C–O BDE (kcal/mol)70N/AN/A
Defluorination efficiency80%45%60%
Adsorption on PAC (%)358550

Data sources:

Scientific Research Applications

Chemical Properties and Structure

Perfluoro-3-methoxypropanoic acid is characterized by its fully fluorinated carbon chain, which imparts high stability and resistance to degradation. Its molecular formula is C4H7F7O3C_4H_7F_7O_3, and it features a methoxy group that enhances its solubility in organic solvents. This unique structure makes it suitable for various applications, particularly in the synthesis of fluoropolymers.

Contaminant Monitoring and Remediation

This compound has been identified as a contaminant in wastewater and has been studied for its persistence in the environment. Its detection is crucial for assessing the impact of PFAS on ecosystems. Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed to quantify PF4OPeA in environmental samples .

Soil and Water Sampling

Recent studies have included the use of this compound in soil and water sampling protocols to monitor PFAS contamination levels. For example, sampling plans have been developed to analyze surface soil samples for various contaminants, including PFAS compounds . These efforts are essential for understanding the distribution and fate of PFAS in contaminated sites.

Health Risk Assessment

Research has focused on the toxicological effects of this compound through animal studies. A significant study involved administering varying doses to Sprague Dawley rats and analyzing gene expression changes across multiple tissues, including liver, kidney, and heart . The results indicated differential gene expression linked to exposure levels, which aids in understanding potential health risks associated with PF4OPeA.

Dose-Response Relationships

The dose-response relationships established from these studies provide insights into the potential non-cancer health effects of this compound. The estimated tolerable reference value (TRV) derived from transcriptomic data suggests a daily oral dose threshold that may pose minimal risk to human health . This information is vital for regulatory agencies assessing safety standards for PFAS exposure.

Polymer Synthesis

This compound is utilized in the polymerization of fluoropolymers under specific conditions (temperatures above 280°C). It serves as a processing aid in the production of materials with superior chemical resistance and thermal stability . This application is particularly relevant for manufacturing non-stick coatings and other advanced materials used across industries.

Semiconductor Manufacturing

In semiconductor fabrication, this compound has been explored as a potential material due to its unique properties that enhance manufacturing processes . Its role in etching and cleaning processes highlights its importance in producing high-purity semiconductor devices.

Summary of Case Studies

Study FocusDescriptionFindings
Toxicological AssessmentAdministered PF4OPeA to ratsIdentified gene expression changes across multiple tissues
Environmental MonitoringAnalyzed soil and water samplesDetected PFAS contamination levels; established monitoring protocols
Polymer SynthesisStudied polymerization processesDemonstrated effectiveness as a processing aid at high temperatures

Mechanism of Action

The mechanism by which perfluoro-3-methoxypropanoic acid exerts its effects involves interactions with cellular components. It can bind to proteins and disrupt normal cellular functions. The compound is known to activate specific molecular pathways, including those mediated by peroxisome proliferator-activated receptors (PPARs). These interactions can lead to changes in gene expression and cellular metabolism .

Comparison with Similar Compounds

Structural and Chemical Properties

PFMPA belongs to the PFECA subclass, which includes ether-linked fluorinated carboxylic acids. Key analogs and their distinguishing features are summarized below:

Compound Molecular Formula Chain Length Ether Group Position Key Structural Feature
PFMPA C₄HF₇O₃ C4 3-methoxy Trifluoromethoxy branch at C3
PFMBA (Perfluoro-4-methoxybutanoic acid) C₅HF₉O₃ C5 4-methoxy Trifluoromethoxy branch at C4
GenX (HPFO-DA) C₆HF₁₁O₃ C6 Dimer oxide Hexafluoropropylene oxide dimer structure
NFDHA (Nonafluoro-3,6-dioxaheptanoic acid) C₅HF₉O₄ C5 3,6-dioxa Two ether oxygen atoms in backbone
PFOA (Perfluorooctanoic acid) C₈HF₁₅O₂ C8 None Linear perfluorinated chain

Key Observations :

  • Unlike GenX (C6), PFMPA’s shorter chain (C4) may reduce persistence but increase solubility in water .

Toxicity and Health Impacts

Toxicity Reference Values (TRVs) and Regulatory Benchmarks

Compound Chronic RfD (mg/kg-day) TRV (mg/kg-day) Key Endpoints
PFMPA Not established 0.0001 Liver toxicity, developmental effects
GenX 0.000003 Not available Hepatocellular hypertrophy, immune suppression
PFPrA (Perfluoropropanoic acid) 0.0005 Not available Thyroid disruption
PFBS (Perfluorobutanesulfonic acid) 0.0003 Not available Kidney and reproductive effects

Sources :

  • PFMPA’s TRV (~0.0001 mg/kg-day) is 5× lower than PFPrA’s chronic RfD and 30× higher than GenX’s, indicating intermediate toxicity among short-chain PFAS .
  • EPA transcriptomic data associate PFMPA with hepatic stress pathways, similar to legacy PFAS but with distinct gene expression profiles .

Environmental Occurrence and Persistence

Detection in Environmental Matrices

Region Matrix PFMPA Concentration (Range) Dominant Co-Contaminants
Southeastern U.S. (NC) Pine needles, water 0.5–12.3 ng/g NVHOS, Nafion byproduct 2
South Africa Drinking water PFMOAA, PFMOBA, PFO2HxA
Minnesota (USA) Industrial effluents 1.2–15.6 ng/L 6:2 FTS, PFHxA

Key Findings :

  • In South Africa, PFMPA is categorized as an "emerging" PFAS, with higher prevalence in dry seasons and urbanized regions .

Regulatory and Analytical Considerations

  • Regulatory Status :
    • Listed under EPA’s Toxic Release Inventory (TRI) since 2025, requiring mandatory emissions reporting .
    • Included in Minnesota’s PFAS Monitoring Plan for source identification .
  • Analytical Methods: Quantified via EPA Methods 533 (drinking water) and 1633 (non-potable matrices) .

Biological Activity

Perfluoro-3-methoxypropanoic acid (PFMOPrA) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its potential biological activities and implications for human health and the environment. This article synthesizes current research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity of PFMOPrA.

PFMOPrA, with the chemical formula C_4H_3F_6O_2, is characterized by a perfluorinated carbon chain and a methoxy group. Its structural features contribute to its unique chemical behavior, particularly its stability and resistance to degradation.

Toxicological Profile

  • Developmental Toxicity : Recent studies utilizing zebrafish models have indicated that PFMOPrA may exhibit developmental toxicity. In a screening of various PFAS compounds, PFMOPrA was included in assessments that evaluated mortality, hatching success, and morphological abnormalities in embryos. While specific data on PFMOPrA's potency were not highlighted, it was grouped with other PFAS known for developmental impacts .
  • Immunotoxicity : PFMOPrA has been implicated in immunotoxic effects similar to other PFAS. Studies have shown that exposure to PFAS can lead to alterations in immune responses, including reduced antibody production and impaired immune system function . This is particularly concerning during critical developmental windows.
  • Endocrine Disruption : There is evidence suggesting that PFMOPrA may disrupt endocrine functions. Exposure to various PFAS has been associated with hormonal imbalances and reproductive issues in animal models .

Animal Studies

  • EPA Transcriptomic Assessment : A study conducted by the EPA assessed gene expression changes in rats exposed to PFMOPrA over five days. The results indicated significant transcriptional changes across multiple tissues, with the female uterus showing the most pronounced effects related to cell motility regulation . The benchmark dose (BMD) for adverse effects was established at 0.872 mg/kg-day.
  • Short-Term Dosing Studies : Research involving short-term dosing of rats revealed measurable concentrations of PFMOPrA in plasma, indicating systemic absorption and potential bioaccumulation . The study aimed to understand the internal dose levels that could lead to adverse biological outcomes.

Metabolism and Clearance

The metabolic pathways of PFMOPrA are critical for understanding its biological activity. Research indicates that PFMOPrA undergoes limited biotransformation, which may enhance its persistence in biological systems . The hepatic clearance rates were evaluated, revealing that PFMOPrA exhibited lower clearance compared to other more volatile PFAS compounds.

Summary of Findings

Biological Activity Findings
Developmental ToxicityPotentially toxic as indicated by zebrafish studies; specific potency remains under investigation.
ImmunotoxicityAlters immune responses; linked to reduced antibody production and increased infection susceptibility.
Endocrine DisruptionEvidence suggests potential hormonal disruptions similar to other PFAS compounds.
MetabolismLimited biotransformation; persistent in biological systems with low hepatic clearance rates.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF7O3/c5-2(6,1(12)13)3(7,8)14-4(9,10)11/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIMOOYNBDLMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3OCF2CF2COOH, C4HF7O3
Record name Propanoic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191136
Record name Perfluoro-3-methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377-73-1
Record name 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=377-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro-3-methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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